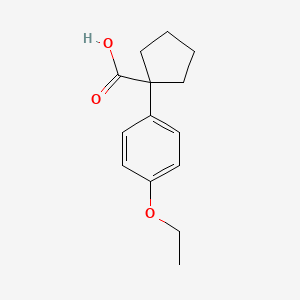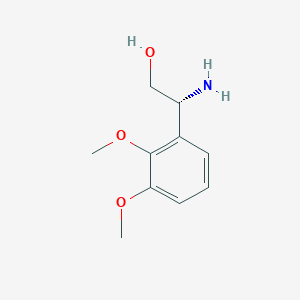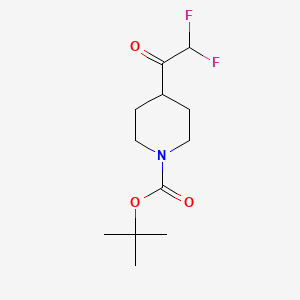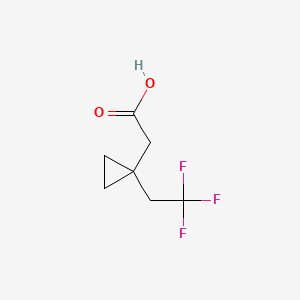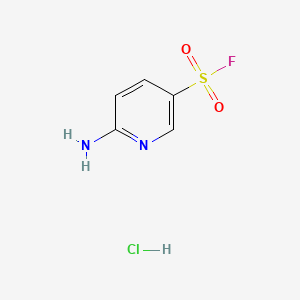
6-Aminopyridine-3-sulfonylfluoridehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-aminopyridine-3-sulfonyl fluoride hydrochloride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of an amino group at the 6th position and a sulfonyl fluoride group at the 3rd position on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminopyridine-3-sulfonyl fluoride hydrochloride typically involves the introduction of the sulfonyl fluoride group onto the pyridine ring. One common method involves the reaction of 6-aminopyridine with a sulfonyl chloride derivative under appropriate conditions to yield the desired sulfonyl fluoride compound. The reaction conditions often include the use of a base such as triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 6-aminopyridine-3-sulfonyl fluoride hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-aminopyridine-3-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) and bases (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-aminopyridine-3-sulfonyl fluoride hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-aminopyridine-3-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form a covalent bond with the active site of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound acts as a suicide inhibitor, permanently deactivating the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-aminopyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
6-aminopyridine-3-thioamide: Contains a thioamide group in place of the sulfonyl fluoride group.
2-aminopyridine: Lacks the sulfonyl fluoride group and has the amino group at the 2nd position.
Uniqueness
6-aminopyridine-3-sulfonyl fluoride hydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and inhibitory properties. This makes it particularly useful in applications requiring irreversible enzyme inhibition, distinguishing it from other similar compounds that may not have the same level of reactivity or specificity.
Eigenschaften
Molekularformel |
C5H6ClFN2O2S |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
6-aminopyridine-3-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H5FN2O2S.ClH/c6-11(9,10)4-1-2-5(7)8-3-4;/h1-3H,(H2,7,8);1H |
InChI-Schlüssel |
ZNQQYWILHFSFCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1S(=O)(=O)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)


![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)
![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)
